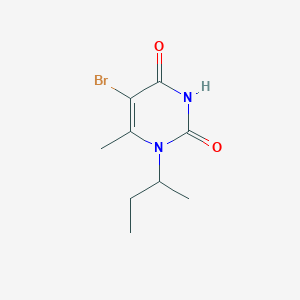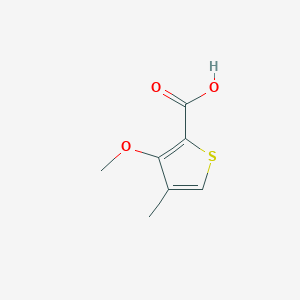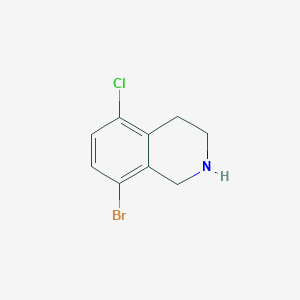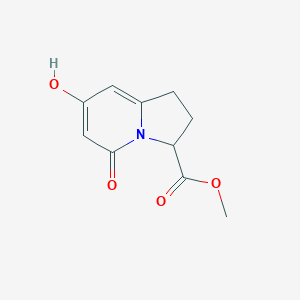
Uracil, 5-bromo-1-sec-butyl-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromacil is an organic compound with the chemical formula C9H13BrN2O2 . It is commercially available as a herbicide . Bromacil is one of a group of compounds called substituted uracils .
Synthesis Analysis
Bromacil can be synthesized using 2-bromobutane and urea as starting materials . The synthesis involves condensation, cyclization, and bromination with a total yield of 60% . The structure of Bromacil was determined by 1H NMR, 13C NMR, and IR spectroscopy .Molecular Structure Analysis
The IUPAC name of Bromacil is 5-bromo-3-(butan-2-yl)-6-methylpyrimidine-2,4(1H,3H)-dione . Its molecular weight is 261.116 .Chemical Reactions Analysis
The synthesis of Bromacil involves condensation, cyclization, and bromination . The sec-butyl urea obtained from the reaction of 2-bromobutane and urea is treated with ethyl acetoacetate and transformed into uracil through direct cyclization in the presence of sodium hydride as a new catalyst .Physical And Chemical Properties Analysis
Bromacil is an odorless, colorless to white, crystalline solid . It has a density of 1.46 g/cm3 . It has a melting point of 157.5 to 160 °C and is soluble in water at 0.08% (25°C) .Wissenschaftliche Forschungsanwendungen
Herbicide Activity and Environmental Impact
Uracil, 5-bromo-1-sec-butyl-6-methyl-, commonly known as bromacil, is primarily recognized for its herbicidal properties. It's a potent inhibitor of photosynthesis at the chloroplast level (McGAHEN & Hoffmann, 1966). Despite its widespread use, bromacil is not readily biodegradable and can contaminate various water bodies, impacting non-target species. Its degradation via photo-catalysis under simulated sunlight has been studied, revealing a significant reduction in toxicity and environmental impact (Angthararuk et al., 2014).
Molecular and Biological Research
Bromacil's molecular interactions have been a subject of research. Studies have explored its effects on DNA, particularly in terms of mutagenic potential and incorporation into DNA, with contrasting results in different organisms (McGAHEN & Hoffmann, 1963). Additionally, its interaction with various plant systems, including its impact on the induction of enzymes like nitrate reductase, has been documented, showcasing its broad biological effects (Hewitt & Notton, 1966).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of bromacil have been refined over the years, enhancing its production and quality. A method involving condensation, cyclization, and bromination has been developed, providing a more efficient synthesis process (Ren et al., 2008).
Potential Medical Applications
While not the primary focus, some research has also investigated the potential medical applications of derivatives of bromacil, particularly in the context of anti-HIV activity. These studies contribute to the broader understanding of the compound's versatility and possible therapeutic uses (Danel et al., 1996).
Wirkmechanismus
Target of Action
Uracil, 5-bromo-1-sec-butyl-6-methyl-, also known as Bromacil, is a substituted uracil herbicide . Its primary target is the photosynthesis process in plants . By inhibiting photosynthesis at the electron transport chain, it controls a wide range of grasses and broadleaf weeds .
Mode of Action
Bromacil interferes with photosynthesis by entering the plant through the root zone and moving throughout the plant . It inhibits photosynthesis at the electron transport chain, disrupting the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The affected biochemical pathway is the photosynthesis process, specifically the electron transport chain . The inhibition of this process disrupts the plant’s energy production, leading to its eventual death .
Pharmacokinetics
It has the potential to contaminate surface water and groundwater .
Result of Action
The molecular and cellular effects of Bromacil’s action result in the disruption of the plant’s energy production process. This leads to the plant’s inability to grow and survive, effectively controlling the spread of the targeted weeds .
Action Environment
Bromacil is used worldwide and is especially effective against perennial grasses . . It also has the potential to contaminate different types of water bodies . Therefore, the use of Bromacil should be managed carefully to minimize potential environmental impact.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-1-butan-2-yl-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-4-5(2)12-6(3)7(10)8(13)11-9(12)14/h5H,4H2,1-3H3,(H,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMZEVPMOYJDIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C(=O)NC1=O)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)
![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)
![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)




![ethyl 4-[4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2408868.png)
